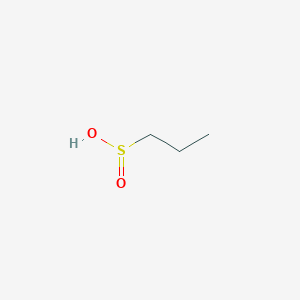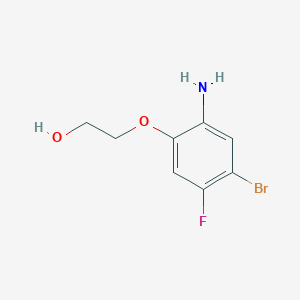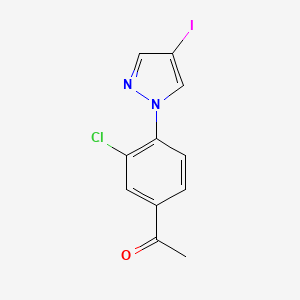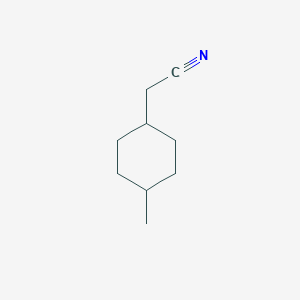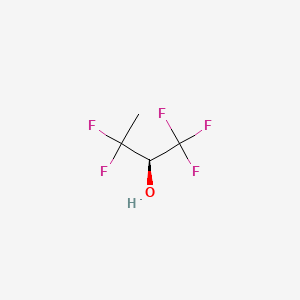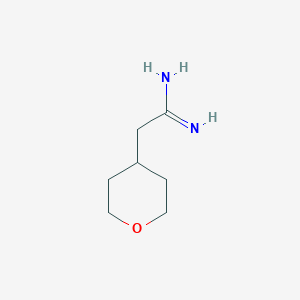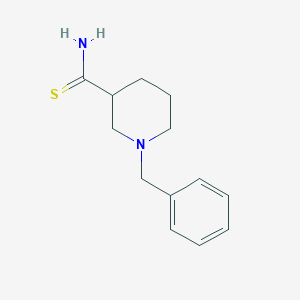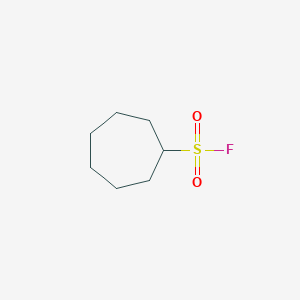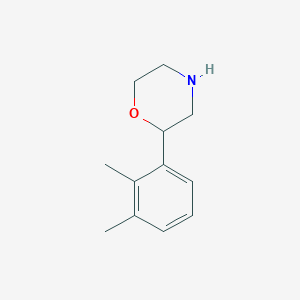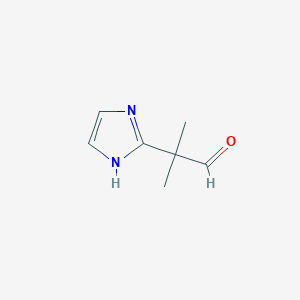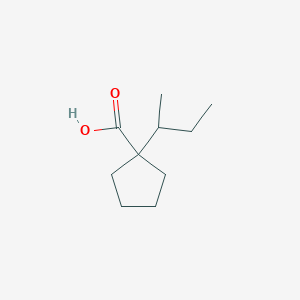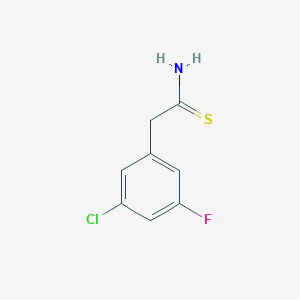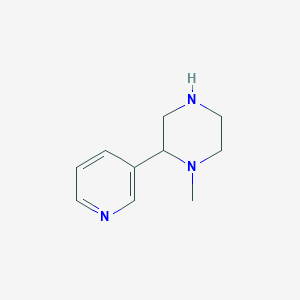
1-Methyl-2-(pyridin-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(pyridin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(pyridin-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Methyl-2-(pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
1-Methyl-2-(pyridin-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of 1-Methyl-2-(pyridin-3-yl)piperazine involves its interaction with specific molecular targets. For instance, derivatives of this compound are known to act as potent and selective α2-adrenergic receptor antagonists. This interaction can modulate neurotransmitter release and influence various physiological processes .
類似化合物との比較
Similar Compounds
1-(2-Pyridinyl)piperazine: Another piperazine derivative with similar structural features.
4-Methylpiperazine: A simpler piperazine derivative with a methyl group at the 4-position.
2-(Hydroxymethyl)pyridine: A pyridine derivative with a hydroxymethyl group.
Uniqueness
1-Methyl-2-(pyridin-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an α2-adrenergic receptor antagonist sets it apart from other similar compounds, making it a valuable target for drug development .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
1-methyl-2-pyridin-3-ylpiperazine |
InChI |
InChI=1S/C10H15N3/c1-13-6-5-12-8-10(13)9-3-2-4-11-7-9/h2-4,7,10,12H,5-6,8H2,1H3 |
InChIキー |
DSSJKMAMVRDBKP-UHFFFAOYSA-N |
正規SMILES |
CN1CCNCC1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


